2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the pyrrole family. It is characterized by the presence of a formyl group and a carbonitrile group on the pyrrole ring, which imparts unique chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, and its derivatives are often explored for their biological activities, particularly as antimicrobial agents or in drug design.
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile is classified as a pyrrole derivative. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This specific compound features functional groups that enhance its reactivity and potential applications in pharmaceuticals.
The synthesis of 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile typically involves several synthetic routes, including:
The synthesis often requires controlled conditions such as temperature regulation and specific solvent systems to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are employed to monitor reaction progress.
The molecular structure of 2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile can be represented using standard chemical notation:
The structure features a pyrrole ring with a formyl group (-CHO) at position 2 and a carbonitrile group (-C≡N) at position 3, along with a methyl group (-CH3) at position 4.
The compound's InChI Key is provided for database searches: InChI=1S/C8H7N3O/c1-5-3-9-6(4-10)7(5)8(11)12/h3-4,9H,1-2H3. The canonical SMILES representation is CC1=CNC(=C1C(=O)C#N)C.
2-Formyl-4-methyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions due to its functional groups:
These reactions are typically performed under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require acidic or basic conditions depending on the desired product.
The mechanism of action for 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile in biological systems involves interactions with various enzymes or receptors. The formyl group can participate in hydrogen bonding, influencing binding affinity and specificity towards biological targets.
Studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile may also possess such activities .
The physical properties of 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Specific value not provided; typically ranges based on similar compounds |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane |
| Stability | Stable under ambient conditions but sensitive to strong oxidizing agents |
2-formyl-4-methyl-1H-pyrrole-3-carbonitrile has potential applications in:
Transition metal catalysts enable efficient pyrrole ring assembly via cyclization and dehydrogenation. Manganese complexes facilitate solvent-free conversion of primary diols and amines into 2,5-unsubstituted pyrroles, producing water and hydrogen as sole byproducts [9]. Copper-based systems (e.g., Cu/ABNO) achieve aerobic oxidative coupling of diols and amines at ambient temperature under oxygen atmosphere, demonstrating tolerance for sensitive functional groups [9]. For 3-cyanopyrrole derivatives, palladium-catalyzed C–H alkylation allows regioselective functionalization at the C2/C5 positions, critical for installing the methyl group in 2-formyl-4-methyl-1H-pyrrole-3-carbonitrile [9].
Bioisosteric replacement of the cyano group (-CN) with -CONH₂ or -COOH enhances drug-likeness while retaining electronic properties. This approach is exemplified in anticancer agents like sunitinib, where the 3-cyanopyrrole moiety serves as a precursor for carboxamide bioisosteres [7]. In synthesizing 2,3,5-functionalized 3-cyanopyrroles, oxoacetonitriles act as cyano sources, enabling direct incorporation of the nitrile group during ring formation [3].
Table 1: Catalytic Methods for Pyrrole Ring Formation
| Catalyst System | Substrates | Key Product | Yield Range |
|---|---|---|---|
| Mn complex (solvent-free) | Diols + amines | 2,5-Unsubstituted pyrroles | 60–85% |
| Cu/ABNO/O₂ | Diols + amines | N-Substituted pyrroles | 70–92% |
| Acetic acid/EtOH | α-Hydroxyketones + oxoacetonitriles + amines | 3-Cyanopyrroles | 53–90% |
Electrophilic formylation at C2 employs Vilsmeier-Haack conditions (POCl₃/DMF), though overformylation risks necessitate controlled stoichiometry [1] [9]. Alternatively, directed ortho-metalation (DoM) of 4-methyl-1H-pyrrole-3-carbonitrile using strong bases (e.g., LDA) followed by DMF quenching achieves regioselective C2-formylation [9]. Cyanidation at C3 employs copper-catalyzed Sandmeyer reactions on diazotized aminopyrroles or direct electrophilic cyanation using cyanogen bromide (BrCN) [1].
C4-Methylation is achieved via:
Polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) stabilize charged intermediates in pyrrole ring formation. In the synthesis of 3-cyanopyrroles, dimethylformamide enhances nucleophilicity of enolates derived from oxoacetonitriles, accelerating imine-enol cyclization. Ethanol, though protic, remains optimal for multicomponent reactions (e.g., α-hydroxyketones + oxoacetonitriles + amines), providing 77% isolated yield at 70°C due to balanced polarity and boiling point [3].
Heterogeneous systems improve recyclability and reduce metal leaching:
Table 2: Solvent and Catalyst Systems for 3-Cyanopyrrole Synthesis
| Reaction System | Conditions | Yield | Advantages |
|---|---|---|---|
| AcOH (homogeneous) | EtOH, 70°C, 3 h | 77% | High selectivity |
| Zeolite-AcOH (heterogeneous) | EtOH, 70°C, 3 h | 75% | Recyclable, low E-factor |
| ZnCl₂ (Lewis acid) | EtOH, 70°C, 3 h | 46% | Moderate activity |
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 13966-05-7
CAS No.:
CAS No.: